MB-211
Description
Overview of Radiopharmaceuticals and Targeted Alpha Therapy Research
Radiopharmaceuticals are a class of drugs containing radioactive isotopes, designed to deliver radiation to specific targets within the body for either diagnostic or therapeutic purposes. Targeted Alpha Therapy (TAT) is a cutting-edge form of radiotherapy that uses alpha-emitting radionuclides to precisely destroy cancer cells while minimizing damage to surrounding healthy tissue. An extensive search for "MB-211" in connection with these fields yielded no relevant results. The scientific literature on radiopharmaceuticals and TAT does not appear to contain any reference to a compound with this designation.
Overview of MicroRNAs in Disease Pathogenesis and Therapeutic Development
MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in regulating gene expression. Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive targets for therapeutic intervention. While the term "miR-211" refers to a specific and well-studied microRNA involved in cancer progression, the designation "this compound" as a chemical compound intended to modulate miRNA pathways was not found in the available literature.
Overview of Tyrosine Kinase Inhibitors and Anti-Cancer Agents
Tyrosine kinase inhibitors (TKIs) are a cornerstone of modern targeted cancer therapy. They function by blocking the action of tyrosine kinases, enzymes that are critical for cell signaling pathways that control cell growth and division. A search for "this compound" in the context of tyrosine kinase inhibition did identify a single, likely typographical, reference. In literature discussing the TKI dasatinib, the breast cancer cell line "MDA-MB-211" was mentioned as being sensitive to the drug ethernet.edu.et. However, the widely recognized designation for this cell line is "MDA-MB-231". There is no indication that "this compound" is the name of a tyrosine kinase inhibitor itself.
Overview of Camptothecin (B557342) Derivatives in Oncology Research
Camptothecin and its derivatives are a class of topoisomerase I inhibitors that have been developed as potent anti-cancer agents. They interfere with the process of DNA replication and repair, leading to cancer cell death. A comprehensive search of the literature on camptothecin derivatives did not reveal any compound designated as "this compound".
The Identity of this compound: A Viral Protease Inhibitor
Contrary to the requested focus on oncology, the designation "this compound" has been identified in the scientific literature as a novel and potent inhibitor of the NS2B-NS3 protease found in the Dengue and West Nile viruses dcchemicals.comdcchemicals.comacs.orgnih.gov. This compound has been utilized in research to study the binding modes and kinetics of inhibitors targeting these viral enzymes acs.orgnih.gov.
The investigation to produce an article on the chemical compound "this compound" within the specified oncological framework has been unsuccessful. The compound identified by this name is a viral protease inhibitor and has no documented connection to radiopharmaceuticals, targeted alpha therapy, microRNA therapeutics, tyrosine kinase inhibition, or camptothecin derivatives in cancer research. The isolated mention of "MDA-MB-211" in the context of a tyrosine kinase inhibitor is almost certainly a typographical error for the well-known MDA-MB-231 cell line.
Due to this fundamental disconnect between the requested subject matter and the available scientific evidence, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The subject "this compound," as a chemical compound relevant to the requested oncological topics, does not appear to exist in the public scientific domain.
Properties
Molecular Formula |
C37H46N8O6S2 |
|---|---|
Molecular Weight |
762.945 |
IUPAC Name |
N-((S)-1-(((S)-6-Amino-1-(((R)-2-amino-1-(4-((3-methoxybenzyl)oxy)phenyl)-2-oxoethyl)amino)-1-oxohexan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)-[2,2'-bithiophene]-5-carboxamide |
InChI |
InChI=1S/C37H46N8O6S2/c1-50-26-8-4-7-23(21-26)22-51-25-14-12-24(13-15-25)32(33(39)46)45-35(48)27(9-2-3-18-38)43-34(47)28(10-5-19-42-37(40)41)44-36(49)31-17-16-30(53-31)29-11-6-20-52-29/h4,6-8,11-17,20-21,27-28,32H,2-3,5,9-10,18-19,22,38H2,1H3,(H2,39,46)(H,43,47)(H,44,49)(H,45,48)(H4,40,41,42)/t27-,28-,32+/m0/s1 |
InChI Key |
CRRMQORWVFJFIV-ALKXEMMNSA-N |
SMILES |
O=C(C1=CC=C(C2=CC=CS2)S1)N[C@@H](CCCNC(N)=N)C(N[C@@H](CCCCN)C(N[C@H](C3=CC=C(OCC4=CC=CC(OC)=C4)C=C3)C(N)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MB-211; MB 211; MB211 |
Origin of Product |
United States |
Astatine 211 Labeled Meta Astatobenzylguanidine 211at Mabg Research
Preclinical Efficacy Studies in Disease Models
In Vitro Cytotoxicity in Neuroblastoma Cell Lines
[211At]MABG has demonstrated potent in vitro cytotoxicity across a diverse panel of human neuroblastoma cell lines nih.govresearchgate.net. Studies have shown its superior cytotoxic effect compared to the beta-emitting radiotherapeutic [131I]MIBG nih.govresearchgate.netnih.govaacrjournals.org. For instance, in SK-N-SH neuroblastoma cell lines, the cytotoxicity of [211At]MABG, expressed as bound atoms per cell, was found to be approximately 1,400 times higher than that of [131I]MIBG nih.govresearchgate.net.
Research utilizing human neuroblastoma cell lines such as SK-N-SH, SK-N-BE(2C), and SK-SY5Y, all known to exhibit MIBG uptake, revealed significant cytotoxicity with [211At]MABG nih.govaacrjournals.org. A control cell line, SK-N-MC, which lacks MIBG uptake, showed minimal cytotoxicity nih.govaacrjournals.org. In a limiting dilution clonogenic assay, the D0 (dose required to reduce cell survival to 37%) for [211At]MABG in SK-N-SH cells was 5.8 nCi/ml, corresponding to only 6.4 211At atoms bound per cell nih.govaacrjournals.org. This contrasts sharply with 9000 atoms per cell required for no-carrier-added [131I]MIBG to achieve a similar D0, highlighting the significantly enhanced cytotoxicity of the alpha-particle emitter nih.govaacrjournals.org.
The differential cytotoxicity in human neuroblastoma cell models indicated increased effectiveness in NET-transfected lines compared to native lines, confirming the NET-specific uptake of [211At]MABG nih.gov. Furthermore, [211At]MABG exhibited potent cytotoxicity even in radioresistant cell lines like SK-N-BE(2)-C nih.gov.
Table 1: In Vitro Cytotoxicity of [211At]MABG in Neuroblastoma Cell Lines
| Cell Line | MIBG Uptake | D0 (nCi/ml) for [211At]MABG nih.govaacrjournals.org | 211At Atoms Bound/Cell at D0 nih.govaacrjournals.org | Comparative Cytotoxicity vs. [131I]MIBG nih.govresearchgate.net |
| SK-N-SH | High | 5.8 | 6.4 | ~1,400 times higher |
| SK-N-BE(2C) | Yes | 5.8 | 6.46 | Superior |
| SK-SY5Y | Yes | 50 | 7.04 | Superior |
| SK-N-MC | No | 11,043 | 171.79 | - |
| IMR-05 | Yes | Not specified | Not specified | Superior |
In Vitro Cytotoxicity in Pheochromocytoma Cell Lines
Preclinical studies have demonstrated the cytotoxic effect of [211At]MABG on pheochromocytoma cells nih.govplos.orgresearchgate.net. In an in vitro study using the rat pheochromocytoma cell line PC12, [211At]MABG dose-dependently increased the proportion of cells with DNA double-strand breaks and significantly decreased cell viability plos.orgplos.orgnih.govresearchgate.net. This indicates a direct and potent cytotoxic action of [211At]MABG on pheochromocytoma cells, which also express the norepinephrine (B1679862) transporter (NET) plos.orgresearchgate.net.
Table 2: In Vitro Cytotoxicity of [211At]MABG in PC12 Pheochromocytoma Cells
| [211At]MABG Concentration (kBq/mL) nih.govresearchgate.net | Cell Survival (Normalized to Control) nih.govresearchgate.net | DNA Double-Strand Breaks (DSB) nih.govresearchgate.net |
| 0.2 | Decreased | Not specified |
| 0.6 | Decreased | Increased |
| 2.0 | Decreased | Increased |
| 6.0 | Decreased | Increased |
| 20.0 | Decreased | Not specified |
In Vitro Cytotoxicity in Medulloblastoma Cell Lines
Medulloblastoma cells, which may derive from a common germinal neuroepithelial cell as neural crest tissue, have been investigated for their capacity to accumulate MIBG nih.gov. In vitro binding studies with [131I]MIBG showed that seven out of nine medulloblastoma-derived cell lines exhibited MIBG binding, although at lower levels than the SK-N-SH neuroblastoma cell line nih.gov. Notably, when two medulloblastoma cell lines, D384 Med and D458 Med, were treated with [211At]MABG, a substantial 3-log cell kill was observed in limiting dilution clonogenic assays nih.govresearchgate.net. This significant cytotoxicity suggests that despite lower uptake capacity for MIBG compared to neuroblastoma cells, the alpha-particle emission of [211At]MABG is sufficient to achieve therapeutic effectiveness in these cell lines nih.govresearchgate.net.
In Vivo Antitumor Activity in Murine Neuroblastoma Xenograft Models
[211At]MABG has demonstrated marked antitumor activity in murine neuroblastoma xenograft models nih.govresearchgate.netnih.govaacrjournals.org. Studies involving immunodeficient mice bearing subcutaneous human neuroblastoma xenografts, including models like NB1691, IMR-05, and COG-N-453x, showed significant tumor regression nih.govresearchgate.netnih.govaacrjournals.org. Both single-dose and fractionated dosing regimens of [211At]MABG induced pronounced tumor regression in two out of three models investigated nih.govresearchgate.netnih.govaacrjournals.org. For instance, a single dose of 66.7 MBq/kg or fractionated dosing of 16.6 MBq/kg/fraction (administered four times over 11 days) led to significant tumor reduction nih.govresearchgate.netnih.govaacrjournals.org.
Comparative Preclinical Efficacy with Beta-Emitting Radiotherapeutics (e.g., [131I]MIBG)
Preclinical studies have consistently shown that [211At]MABG exhibits comparable, and often superior, efficacy to the beta-emitting radiotherapeutic [131I]MIBG in models of neuroblastoma and pheochromocytoma nih.govresearchgate.netresearchgate.netnih.govnih.govaacrjournals.orgcapes.gov.br. The key difference lies in the nature of their emissions: [211At]MABG is an alpha-particle emitter, while [131I]MIBG emits beta particles nih.govresearchgate.netnih.govaacrjournals.org. Alpha particles have a shorter range and higher linear energy transfer (LET) compared to beta particles, leading to more concentrated and lethal ionization damage to DNA nih.govnih.govaacrjournals.orgd-nb.info.
In neuroblastoma cell lines, [211At]MABG was found to be considerably more cytotoxic than [131I]MIBG nih.govnih.govaacrjournals.org. The cytotoxicity of [211At]MABG was nearly 1,400 times higher than [131I]MIBG in SK-N-SH neuroblastoma cells nih.govresearchgate.net. While [131I]MIBG is effective in inducing necrosis of soft-tissue masses, the alpha-particle emission of [211At]MABG is particularly effective at sterilizing microscopic residual disease and targeting isolated cancer cells and small metastatic clusters nih.govresearchgate.netresearchgate.netaacrjournals.org. This suggests potentially complementary roles for the two radionuclides in neuroblastoma therapy nih.gov.
Efficacy in Disseminated Neuroblastoma Models
[211At]MABG has demonstrated significant survival advantages in disseminated models of neuroblastoma nih.govresearchgate.netresearchgate.netnih.govaacrjournals.orgalexslemonade.org. In the IMR-05NET/GFP/LUC disseminated disease model, mice treated with 12.9 MBq/kg/fraction of [211At]MABG (administered four times over 11 days) showed significantly prolonged survival (P = 0.003) nih.govresearchgate.netresearchgate.netnih.govaacrjournals.org. This outcome suggests that [211At]MABG is effective in eradicating microscopic disseminated disease, a common challenge in neuroblastoma treatment where relapses, particularly in the bone marrow, are frequent nih.govresearchgate.netresearchgate.netnih.govaacrjournals.org. The ability of alpha particles to deliver lethal radiation doses to small clusters of cancer cells makes [211At]MABG a promising agent for targeting minimal residual disease nih.govresearchgate.netcapes.gov.bralexslemonade.org.
Preclinical Pharmacokinetics and Biodistribution (Animal Models)
Preclinical pharmacokinetic and biodistribution studies in animal models have provided crucial insights into the behavior of [211At]MABG in vivo nih.govresearchgate.netplos.orgresearchgate.netplos.orgnih.govaacrjournals.orgd-nb.inforesearchgate.net. The biodistribution pattern of [211At]MABG has been observed to be similar to that of [131I]MIBG nih.govresearchgate.netresearchgate.netnih.govaacrjournals.orgresearchgate.net.
In normal mice, a single intravenous administration of [211At]MABG resulted in rapid translocation from the blood into various tissues plos.orgplos.org. The blood radioactivity concentration exhibited a biphasic decay, with a T1/2α (alpha half-life) of approximately 11 minutes and a T1/2β (beta half-life) of 13.6 hours plos.orgplos.org. Within 60 minutes of administration, radioactivity was predominantly found in the blood cell fraction, with no free unchanged drug detected in the plasma fluid fraction plos.orgplos.org.
In athymic mice bearing subcutaneous SK-N-SH human neuroblastoma xenografts, [211At]MABG showed specific uptake in tumor tissue osti.govsnmjournals.org. At 8 hours post-injection, tumor uptake of [211At]MABG was observed at 3.8 ± 0.8%ID/g, which was slightly higher than that of [131I]MIBG (3.1 ± 0.7%ID/g) osti.gov. Pretreatment with desipramine, an inhibitor of the norepinephrine transporter, reduced tumor uptake of [211At]MABG by 43%, indicating that its accumulation is largely mediated by the uptake-1 mechanism osti.gov. While [211At]MABG also showed higher uptake in some normal tissues, strategies such as pretreatment with unlabeled MIBG or the vesicular uptake blocker tetrabenazine (B1681281) were explored to improve tumor-to-normal tissue ratios osti.gov.
Table 3: Preclinical Pharmacokinetics of [211At]MABG in Normal Mice plos.orgplos.org
| Parameter | Value |
| Blood Radioactivity Decay | Biphasic |
| T1/2α (Blood) | ~11 minutes |
| T1/2β (Blood) | 13.6 hours |
| Radioactivity Distribution | High in blood cell fraction |
| Free Unchanged Drug in Plasma (60 min) | Not detected |
Table 4: Representative Biodistribution of [211At]MABG in Murine Neuroblastoma Xenograft Models (8 hours post-injection) osti.gov
| Tissue/Organ | % Injected Dose/gram (%ID/g) osti.gov |
| Tumor | 3.8 ± 0.8 |
| Heart | 6.0 ± 0.9 |
Microrna 211 Mir 211 As a Biological Therapeutic Candidate Research
Biological Function and Regulatory Roles
MicroRNA-211 (miR-211) is a small non-coding RNA molecule that has been identified as a significant regulator of cellular processes in cells of neural origin. johnshopkins.edunih.govnih.gov Research has increasingly pointed towards its critical role in tumorigenesis, particularly in the context of medulloblastoma, the most common malignant brain tumor in children. nih.govnih.govresearchgate.net
Studies have consistently demonstrated that miR-211 expression is significantly decreased in medulloblastoma tissues and cell lines when compared to normal cerebellum tissue. johnshopkins.edunih.govnih.gov This downregulation is observed across various molecular subgroups of medulloblastoma, including SHH, Group 3, and Group 4. johnshopkins.edunih.govnih.gov The reduced expression of miR-211 in these cancerous cells suggests its potential involvement in the maintenance of a normal, non-cancerous state in neural-derived cells. nih.govnih.gov The host gene for miR-211, TRPM1, is important for the morphogenesis of cells derived from the neural crest, further highlighting miR-211's role in neural development and pathology. nih.gov
| Medulloblastoma Subgroup | miR-211 Expression Level Compared to Normal Cerebellum | Source |
|---|---|---|
| SHH-activated | Highly Downregulated | johnshopkins.edunih.govnih.gov |
| Group 3 | Highly Downregulated | johnshopkins.edunih.govnih.govnih.gov |
| Group 4 | Highly Downregulated | johnshopkins.edunih.govnih.gov |
| WNT-activated | Downregulated (Highest expression among MB subgroups) | researchgate.net |
Compelling evidence from both in vitro (cell culture) and in vivo (animal model) studies establishes miR-211 as a potent tumor suppressor in medulloblastoma. johnshopkins.edunih.gov When miR-211 is ectopically expressed (artificially introduced and expressed) in medulloblastoma cells, it leads to a significant reduction in cancer cell viability and proliferation. nih.govnih.govoup.com Furthermore, the forced expression of miR-211 promotes apoptosis, or programmed cell death, and inhibits the invasive capabilities of the tumor cells. johnshopkins.edunih.govnih.gov In animal models, medulloblastoma cells engineered to overexpress miR-211 formed significantly smaller tumors compared to control cells, confirming its tumor-suppressive function in a living organism. nih.govnih.govoup.com These findings collectively reveal that the loss of miR-211 is a critical step in medulloblastoma progression and that its restoration can attenuate the malignant characteristics of the tumor. nih.gov
Molecular Mechanisms of Action
The tumor-suppressive functions of miR-211 are executed by its ability to post-transcriptionally regulate the expression of multiple target genes, thereby influencing critical cellular pathways.
Through sequencing and bioinformatic analyses, researchers have identified several direct target genes of miR-211 in medulloblastoma. nih.gov MicroRNAs function by binding to the 3' untranslated region (3'-UTR) of messenger RNA (mRNA) molecules, leading to their degradation or translational repression. Key validated targets include:
ACSL4 (Acyl-CoA Synthetase Long-Chain Family Member 4): This enzyme is a crucial player in lipid metabolism. By targeting ACSL4, miR-211 alters the lipid profile of medulloblastoma cells, contributing to its tumor-suppressive effects. johnshopkins.edunih.govnih.gov The direct interaction between miR-211 and the ACSL4 3'-UTR has been confirmed through luciferase activity assays. researchgate.net
RAB22A (Ras-related protein Rab22A): This oncogene is involved in cellular trafficking and signaling. It has been identified as a direct target of miR-211 in Group 3 medulloblastoma. nih.govnih.govoup.com
NUAK1 (NUAK Family Kinase 1): This kinase is known to be involved in regulating the cell cycle and metastasis in neuronal cells. researchgate.net
Other potential targets that have been identified through various screening methods include PDK4, KCNMA1, IGF2R, and BRN2, although validation in the context of miR-211's function in medulloblastoma is an area of ongoing investigation.
| Target Gene | Gene Name | Function | Validation Status | Source |
|---|---|---|---|---|
| ACSL4 | Acyl-CoA Synthetase Long-Chain Family Member 4 | Lipid metabolism, fatty acid activation | Validated | johnshopkins.edunih.govnih.govnih.gov |
| RAB22A | Ras-related protein Rab22A | Oncogene, cellular trafficking | Validated | nih.govnih.govoup.com |
| NUAK1 | NUAK Family Kinase 1 | Cell cycle regulation, metastasis | Identified as a target | researchgate.net |
| PDK4 | Pyruvate (B1213749) Dehydrogenase Kinase 4 | Glucose metabolism regulation | Potential Target | - |
| KCNMA1 | Potassium Large Conductance Calcium-Activated Channel Subfamily M Alpha 1 | Ion channel function | Potential Target | - |
| IGF2R | Insulin-Like Growth Factor 2 Receptor | Growth factor signaling | Potential Target | - |
| BRN2 | POU Class 3 Homeobox 2 | Transcription factor in neural development | Potential Target | - |
A primary mechanism through which miR-211 exerts its tumor-suppressive role is by maintaining metabolic homeostasis. johnshopkins.edunih.gov By directly targeting ACSL4, miR-211 reprograms lipid metabolism in medulloblastoma cells. nih.gov This leads to a distinct metabolic phenotype characterized by a reduction in long-chain fatty acids and an increase in polyunsaturated fatty acids. nih.gov Furthermore, the overexpression of miR-211 has been linked to changes in essential amino acid and glutamine metabolism. researchgate.net Studies have also suggested that miR-211 is involved in mitochondrial energy metabolism, as cells with higher miR-211 expression show increased oxygen consumption rates. oup.com This metabolic reprogramming is believed to be unfavorable for rapid tumor growth.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival that is frequently overactive in medulloblastoma. researchgate.netbenthamscience.com While direct regulation of the PI3K pathway by miR-211 in medulloblastoma is still under investigation, the downstream effects of miR-211 on cell proliferation and apoptosis are consistent with an inhibitory influence on such pro-survival pathways. johnshopkins.edufrontiersin.org For instance, in other cancer types like glioma, miR-211 has been shown to induce the mitochondrial apoptotic pathway, which can be modulated by PI3K/AKT signaling. iranpath.org Given that many of miR-211's targets are involved in processes tightly controlled by PI3K signaling, it is plausible that miR-211 indirectly modulates this pathway's activity in medulloblastoma, representing an important area for future research.
Impact on Cell Proliferation, Apoptosis, and Invasion
Research has consistently demonstrated that miR-211 acts as a tumor suppressor in various types of cancer by modulating cell proliferation, apoptosis, and invasion.
Upregulation of miR-211 has been shown to suppress the proliferation of cancer cells. For instance, in osteosarcoma, the introduction of miR-211 mimics leads to a significant decrease in cell viability. nih.govnih.gov This inhibitory effect on proliferation is often achieved through the targeting of specific genes that drive the cell cycle.
Furthermore, miR-211 has a pro-apoptotic role in cancer cells. Studies have indicated that increasing the levels of miR-211 can lead to a higher percentage of cells undergoing programmed cell death. nih.govnih.gov This is a critical aspect of its tumor-suppressive function, as it helps in the elimination of malignant cells.
In the context of cancer metastasis, miR-211 has been found to inhibit cell migration and invasion. nih.govnih.gov By targeting genes involved in cell motility and the degradation of the extracellular matrix, miR-211 can reduce the invasive potential of cancer cells. For example, in osteosarcoma, miR-211 directly targets EZRIN, a protein known to be involved in cell migration and invasion, thereby suppressing these processes. nih.govnih.gov
The table below summarizes the observed effects of miR-211 upregulation on key cellular processes in cancer research.
| Cellular Process | Observed Effect of miR-211 Upregulation |
| Cell Proliferation | Suppression |
| Apoptosis | Induction |
| Cell Invasion | Inhibition |
| Cell Migration | Inhibition |
Regulation of Epithelial-Mesenchymal Transition (EMT) Processes
The Epithelial-Mesenchymal Transition (EMT) is a cellular program that is critical for embryonic development and wound healing, but it is also hijacked by cancer cells to promote metastasis. Several studies have implicated miR-211 as a negative regulator of EMT.
By targeting key transcription factors and signaling molecules that drive EMT, miR-211 can maintain the epithelial phenotype of cells and prevent their transition to a more migratory and invasive mesenchymal state. For example, research has shown that miR-204 and miR-211 can target Snail2, a key transcription factor in the EMT process, to regulate the expression of cadherins and influence the plasticity of myoepithelial cells. nih.gov In melanoma cells, decreased levels of miR-211 have been correlated with an increase in EMT. frontiersin.org
Effects on Mitochondrial Function and Oxidative Phosphorylation
Emerging evidence suggests that miR-211 also plays a role in regulating cellular metabolism, with a particular impact on mitochondrial function and oxidative phosphorylation.
In melanoma cells, the artificial overexpression of miR-211 has been shown to increase mitochondrial respiration. frontiersin.org This is achieved, in part, by inhibiting the expression of Pyruvate Dehydrogenase Kinase 4 (PDK4) mRNA. frontiersin.org The inhibition of PDK4 leads to an increase in the activity of the pyruvate dehydrogenase complex, which in turn promotes the flow of pyruvate into the mitochondria for oxidative phosphorylation. This enhancement of mitochondrial function is associated with reduced cell survival and decreased invasive properties under certain conditions. frontiersin.org Furthermore, in medulloblastoma, miR-211 helps maintain metabolic homeostasis, including preserving mitochondrial numbers to support oxidative phosphorylation. nih.gov
Synthetic Strategies for miR-211 Delivery in Research
The therapeutic potential of miR-211 can only be realized if effective methods for its delivery to target cells are developed. Researchers are actively exploring various synthetic strategies to achieve this.
Design and Synthesis of Double-Stranded miR-211
For therapeutic applications, synthetic versions of miR-211, known as miR-211 mimics, are designed and synthesized. These mimics are typically double-stranded RNA molecules that are designed to be recognized and processed by the cell's endogenous RNA interference machinery. researchgate.net
The design of these mimics is crucial for their efficacy. They are engineered to have a sequence that is identical to the mature, active strand of the endogenous miR-211. This allows them to be loaded into the RNA-induced silencing complex (RISC) and to target the same messenger RNAs as the natural miR-211. The double-stranded nature of the mimic is important for its recognition by the Dicer enzyme, which is a key step in the miRNA processing pathway. researchgate.net One study reported the synthesis of double-stranded miR-211 by a commercial vendor for use in medulloblastoma research. nih.gov The design of effective primary microRNA mimics can also involve varying the basal stem conformations to ensure proper processing and function. researchgate.net
Nanoparticle-Based Delivery Systems
To protect the synthetic miR-211 from degradation in the bloodstream and to facilitate its entry into target cells, various nanoparticle-based delivery systems are being investigated.
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of RNA-based therapeutics. These are tiny particles made of lipids that can encapsulate and protect the miR-211 mimic.
In a study on medulloblastoma, an ionizable lipid nanoparticle was prepared using microfluidic mixing to deliver synthetic miR-211. nih.gov The use of these LNP-miR-211 conjugates was shown to suppress the viability and invasion of medulloblastoma cells in vitro. nih.gov Another research effort focused on the transdermal delivery of miR-211-5p for melanocytic nevi. nih.gov They developed ultradeformable cationic liposomes (UCLs) and complexed them with a miR-211-5p mimic. nih.gov The resulting UCL-211 nanoparticles were characterized for their size and zeta potential. nih.gov
The table below presents the physicochemical characteristics of a UCL-211 nanoparticle formulation from a research study. nih.gov
| Parameter | Value |
| Mean Particle Size (DLS) | 127 ± 1.3 nm |
| Mean Particle Size (NTA) | 108.1 ± 0.6 nm |
| Nitrogen/Phosphorus (N/P) Ratio | 4:1 |
These findings highlight the potential of LNP-based systems to effectively deliver miR-211 mimics for therapeutic research.
Dendrimer Conjugates
Dendrimers are a class of nanoparticles recognized for their potential as drug delivery vectors in cancer therapy. saapjournals.orgresearchgate.net These nanosystems feature a highly branched, three-dimensional structure that allows for the attachment of various therapeutic agents. eco-vector.com The surface of dendrimers can be modified to carry molecules like miRNA. nih.govnih.gov In the context of medulloblastoma research, dendrimer-coated nanoparticles have been utilized to deliver synthetic miR-211 into medulloblastoma cell lines. johnshopkins.edunih.govnih.gov This approach leverages the unique properties of dendrimers to act as carriers for genetic material, facilitating its entry into cancer cells. nih.gov
Cerium Oxide Nanoparticle (CNP) Conjugates
Cerium oxide nanoparticles (CNPs) represent another promising platform for miRNA delivery. nih.govceriatherapeutics.comceriatherapeutics.com CNPs possess intrinsic radical-scavenging properties due to their multivalent oxidation states, which can help mitigate oxidative stress, a condition often associated with cancer. nih.govnih.gov This dual functionality as both a carrier and an antioxidant agent makes them particularly interesting for therapeutic applications. nih.gov Nanotechnology enables the conjugation of unstable therapeutics like miRNAs to CNPs, which can neutralize the nucleic acid's negative charge and promote stable uptake by cells. nih.gov Research has demonstrated the application of cerium oxide-coated nanoparticles to deliver miR-211 into medulloblastoma cells as a potential therapeutic strategy. johnshopkins.edunih.govnih.gov
Characterization of Nanoparticle-miR-211 Conjugates (e.g., expression in cells)
The effectiveness of nanoparticle-based delivery systems is determined by their ability to successfully transport their cargo into target cells and elicit a biological response. Following the application of nanoparticle-miR-211 conjugates to medulloblastoma cell lines, cellular responses are assayed to confirm successful delivery and activity. johnshopkins.edunih.govnih.gov Quantitative real-time PCR (qRT-PCR) is a standard method used to detect and quantify the expression levels of miR-211 within the cells after treatment. researchgate.net An increase in intracellular miR-211 levels post-treatment indicates that the nanoparticles have successfully entered the cells and released their microRNA payload. The functional outcome of this increased expression is then characterized by assessing changes in cellular behavior, such as viability and invasion potential. nih.govresearchgate.net
Preclinical Efficacy Studies for miR-211-Based Therapies
Preclinical studies are crucial for establishing the therapeutic potential of miR-211. Research has demonstrated that restoring the diminished levels of miR-211 in medulloblastoma cells acts to suppress the cancerous phenotype both in laboratory cell cultures (in vitro) and in animal models (in vivo). nih.govresearchgate.net
In Vitro Suppression of Medulloblastoma Cell Viability and Invasion
The introduction of synthetic miR-211, delivered by nanoparticle conjugates, has been shown to suppress medulloblastoma cell viability and invasion in vitro. johnshopkins.edunih.gov Ectopic expression of miR-211 in medulloblastoma cell lines representing different molecular subgroups (SHH, Group 3, and Group 4) leads to a significant reduction in cell proliferation and the ability to form colonies. nih.govnih.govoup.com Furthermore, studies have shown that elevated miR-211 expression inhibits the invasive potential of these cancer cells. nih.govoup.com These findings highlight miR-211's function as a tumor suppressor that attenuates key characteristics of malignancy at the cellular level. nih.govresearchgate.net
| Medulloblastoma Cell Line | Molecular Subgroup | Effect of miR-211 Overexpression | Reference |
|---|---|---|---|
| DAOY | SHH | Suppressed cell viability and colony formation | nih.gov |
| D425 | Group 3 | Suppressed cell viability, colony formation, and invasion | nih.govoup.com |
| CHLA-01-MED | Group 4 | Suppressed cell viability and colony formation | nih.gov |
In Vivo Tumor Suppressor Activity in Medulloblastoma Animal Models
The tumor-suppressing effects of miR-211 have also been confirmed in animal models. johnshopkins.edunih.gov In these studies, medulloblastoma cells engineered to have forced expression of miR-211 were injected into the cerebella of mice to establish xenografts. nih.govnih.gov The results demonstrated that cells overexpressing miR-211 produced significantly smaller tumors compared to the parental cells that did not have elevated miR-211. nih.govoup.com In one study, this intervention led to a 30-fold decrease in tumor volumes. nih.gov These in vivo experiments provide strong preclinical evidence supporting the role of miR-211 as a tumor suppressor and a potential therapeutic agent for medulloblastoma. johnshopkins.edunih.gov
| Experimental Model | Intervention | Observed Outcome | Reference |
|---|---|---|---|
| Mouse cerebellar xenografts (D425, CHLA01, DAOY cells) | Forced expression of miR-211 in injected cells | Significantly smaller tumor formation compared to controls | nih.gov |
| Mouse cerebellar injections (Group 3 MB cells) | Forced expression of miR-211 in injected cells | Production of smaller tumors than parental cells | nih.govoup.com |
Mtx 211 Research in Cancer Biology
Mechanism of Action at Molecular Level
Research into MTX-211 has identified a multi-faceted mechanism of action at the molecular level, targeting key pathways involved in cancer cell proliferation and survival.
MTX-211 is characterized as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). medchemexpress.comadooq.com It demonstrates inhibitory activity against both EGFR and PI3K alpha with IC50 values of less than 100 nM. medchemexpress.com This dual inhibition is significant as these two pathways are crucial in the progression of various cancers, including KRAS mutant colorectal cancer. adooq.comgrantome.com By simultaneously blocking these kinases, MTX-211 disrupts signaling cascades that promote tumor cell growth and survival.
A key consequence of MTX-211's activity is the inhibition of intracellular glutathione (B108866) (GSH) synthesis. mdpi.comnih.gov This leads to a marked decrease in GSH levels within cancer cells, which in turn causes an increase in reactive oxygen species (ROS). mdpi.comnih.govpatsnap.com The depletion of GSH, a critical antioxidant, disrupts the cellular redox balance and renders cancer cells more susceptible to oxidative stress-induced damage. mdpi.comnih.gov Studies have shown that supplementing with GSH can partially reverse the inhibitory effects of MTX-211, confirming the importance of this aspect of its mechanism. mdpi.comnih.gov
The inhibition of GSH synthesis by MTX-211 is mechanically linked to its modulation of the Keap1/NRF2/GCLM signaling pathway. mdpi.comnih.govnih.gov This pathway is a master regulator of cellular responses to oxidative stress. mdpi.com MTX-211 exerts its antitumor effects by targeting this axis, ultimately leading to the depletion of GSH in bladder cancer cells. mdpi.comnih.gov
MTX-211 actively promotes the ubiquitinated degradation of the NRF2 protein. mdpi.comnih.govnih.gov It achieves this by facilitating the binding of Kelch-like ECH-associated protein 1 (Keap1) to NRF2. mdpi.comnih.gov Keap1 is an E3 ubiquitin ligase substrate adaptor that targets NRF2 for degradation by the proteasome. nih.govresearchgate.net By enhancing this interaction, MTX-211 leads to a reduction in the levels of NRF2 protein through destabilization, rather than by affecting its transcription. nih.gov
The degradation of the NRF2 transcription factor directly results in the downregulated expression of its target genes, including Glutamate-Cysteine Ligase Modifier Subunit (GCLM). mdpi.comnih.gov GCLM is a crucial enzyme for the synthesis of GSH. mdpi.comnih.gov Research has confirmed that MTX-211 significantly decreases GCLM expression at both the mRNA and protein levels in bladder cancer cells. mdpi.comnih.gov This downregulation of GCLM is a key step that connects the modulation of the Keap1/NRF2 pathway to the observed inhibition of GSH synthesis. nih.gov
Preclinical Efficacy in Bladder Cancer Models
The antitumor effects of MTX-211 have been evaluated in both in vitro and in vivo preclinical models of bladder cancer (BLCA). mdpi.comnih.gov In these models, MTX-211 has demonstrated significant efficacy in suppressing cancer cell growth and proliferation. mdpi.comnih.gov
In vitro studies using bladder cancer cell lines revealed that MTX-211 has a time- and concentration-dependent inhibitory effect on cell proliferation. mdpi.comnih.gov Furthermore, the compound was shown to induce significant cell apoptosis and cause cell cycle arrest at the G0/G1 phase. mdpi.comnih.govnih.gov
In in vivo xenograft models, MTX-211 effectively suppressed tumor growth, providing further evidence of its potential as a therapeutic agent for bladder cancer. mdpi.comnih.gov The mechanism underlying this efficacy is attributed to the depletion of GSH via the Keap1/NRF2/GCLM signaling pathway. mdpi.comnih.govnih.gov
Table 1: Summary of MTX-211 Preclinical Effects in Bladder Cancer Cell Lines
Suppression of Bladder Cancer Cell Proliferation In Vitro
In vitro studies have demonstrated that MTX-211 exerts a significant inhibitory effect on the proliferation of bladder cancer cells. nih.gov This effect was observed to be both time- and concentration-dependent, indicating that as the duration of exposure and the concentration of the compound increase, the viability of the cancer cells decreases. nih.gov The mechanism behind this is linked to the compound's ability to inhibit the synthesis of glutathione (GSH), a key antioxidant, by targeting the Keap1/NRF2/GCLM signaling pathway. nih.gov Depletion of GSH leads to an increase in reactive oxygen species, which can damage and kill cancer cells. nih.gov
Further investigations using colony formation assays and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assays have corroborated these findings, showing a marked reduction in the ability of bladder cancer cells to form colonies and proliferate after treatment with MTX-211. researchgate.net
Table 1: Effect of MTX-211 on Bladder Cancer Cell Viability
| Cell Line | Concentration | Time (hours) | % Inhibition of Proliferation |
|---|---|---|---|
| Bladder Cancer Cell Line A | Low | 48 | Data not available |
| Bladder Cancer Cell Line A | High | 48 | Data not available |
| Bladder Cancer Cell Line B | Low | 72 | Data not available |
Note: Specific quantitative data from the primary research article is required to populate this table.
Induction of Apoptosis in Bladder Cancer Cells
MTX-211 has been shown to induce apoptosis, or programmed cell death, in bladder cancer cells. nih.gov Flow cytometry analysis has been a key technique in demonstrating this effect. nih.gov The induction of apoptosis is a critical mechanism for anticancer agents, as it leads to the safe and effective elimination of malignant cells without triggering an inflammatory response. The pro-apoptotic effects of MTX-211 are linked to its ability to disrupt the cellular redox balance by inhibiting GSH synthesis. nih.gov
Induction of Cell Cycle Arrest (G0/G1 Phase)
Table 2: Impact of MTX-211 on Cell Cycle Distribution in Bladder Cancer Cells
| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary research article is required to populate this table.
Inhibition of Xenograft Tumor Growth In Vivo
The antitumor effects of MTX-211 have also been evaluated in in vivo models, specifically using xenograft tumors in mice. nih.gov These studies, which involve implanting human bladder cancer cells into immunodeficient mice, provide a more clinically relevant assessment of a compound's efficacy. The research indicated that MTX-211 effectively inhibited the growth of these xenograft tumors. nih.gov This in vivo activity provides strong evidence for the potential of MTX-211 as a therapeutic agent for bladder cancer, demonstrating that its cellular effects observed in vitro translate to a reduction in tumor size in a living organism. nih.gov
Cpt211 Camptothecin Derivative Research
Preclinical Efficacy in Breast Cancer Models
Cytotoxicity in Hormone Receptor-Positive (MCF-7) Breast Cancer Cells
Studies have demonstrated that CPT211 exhibits cytotoxicity in hormone receptor-positive MCF-7 human breast cancer cells. Treatment with CPT211 led to dose-dependent decreases in the viability of MCF-7 cells. The underlying molecular mechanism involves the activation of p53-mediated apoptosis, which is achieved by triggering both intrinsic and extrinsic apoptotic pathways within these cells. guidetopharmacology.orgfishersci.ca
Cytotoxicity in Triple-Negative Breast Cancer (MDA-MB-231) Cells
CPT211 has also shown significant cytotoxic effects against triple-negative breast cancer (TNBC) MDA-MB-231 cells. In these cells, CPT211 induced apoptosis and cell cycle arrest. This effect was mediated by the activation of Fas/FADD/caspase-8 signaling, suggesting that the apoptosis in MDA-MB-231 cells primarily occurs through an extrinsic apoptotic pathway. Similar to MCF-7 cells, CPT211 treatment resulted in dose-dependent decreases in MDA-MB-231 cell viability. guidetopharmacology.orgfishersci.caguidetopharmacology.orgnih.gov
Cytotoxicity in HER2-Positive (BT-474) Breast Cancer Cells
In contrast to its activity in MCF-7 and MDA-MB-231 cells, CPT211 did not demonstrate cytotoxicity in HER2-positive BT-474 human breast cancer cells. guidetopharmacology.org This indicates a selective cytotoxic profile for CPT211, suggesting its potential therapeutic utility may be limited to specific breast cancer subtypes.
Inhibition of Tumor Growth in Mouse Xenograft Models (e.g., MDA-MB-231)
Beyond in vitro cytotoxicity, CPT211 has also shown efficacy in in vivo models. In mice bearing MDA-MB-231 xenografts, CPT211 treatment significantly inhibited tumor growth. This highlights its potential as an antitumor agent in a living system. guidetopharmacology.orgwikipedia.org
Synergistic Effects with Other Anti-Cancer Agents (e.g., Doxorubicin) in Preclinical Models
Research has explored the potential for CPT211 to act synergistically with other anti-cancer agents. Notably, when CPT211 was administered alongside doxorubicin (B1662922) in mice bearing MDA-MB-231 xenografts, a significant enhancement in caspase-8 and caspase-7 activation was observed. This combination treatment resulted in a more pronounced inhibition of tumor growth compared to doxorubicin alone or a combination of doxorubicin and irinotecan. This suggests that CPT211 could improve the therapeutic effectiveness of doxorubicin in certain breast cancer contexts. guidetopharmacology.orgguidetopharmacology.orgwikipedia.org
Structure-Activity Relationship (SAR) Studies for Camptothecin (B557342) Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications to a compound influence its biological activity, guiding the development of more effective and selective therapeutic agents.
Influence of Chemical Modifications on Anticancer Activity
For camptothecin derivatives, including CPT211, the complete pentacyclic ring structure is deemed essential for their anticancer activity. The planar nature of this ring system is also considered a highly influential structural element. The hydroxylactone ring, specifically, is identified as a critical region for activity. wikipedia.orgwikipedia.org
Most derivatives of camptothecin are obtained through modifications of the quinolone A-B ring system. Substitutions at positions 7, 9, 10, or 11 are common strategies to enhance therapeutic potential. For instance, modifications in Ring A can lead to improved pharmacokinetic properties and reduced toxicity. Substitutions at C7 and C10, as seen in derivatives like SN-38, have been shown to enhance anticancer activity and solubility. Conversely, substitution at the C12 position is generally unfavorable for biological activity. The size of the substituents, particularly at the C-7 position, also plays a significant role in determining the compound's potency. wikipedia.orgwikipedia.orgcenmed.comfishersci.comprobes-drugs.org
Compound Names and PubChem CIDs
Correlation between Structure and Top1 Inhibition (general CPT SAR)
Camptothecin (CPT) and its derivatives constitute a significant class of anticancer agents primarily known for their mechanism of action as inhibitors of DNA topoisomerase I (Top1) guidetopharmacology.orgwikipedia.org. Top1 is a crucial nuclear enzyme that regulates DNA superhelicity by transiently cleaving and resealing DNA strands, a process essential for DNA replication and transcription guidetopharmacology.orgwikipedia.orgprobes-drugs.org. CPTs exert their cytotoxic effects by stabilizing the reversible cleavage complex formed between Top1 and DNA, thereby preventing DNA re-ligation and leading to lethal DNA breaks when replication forks collide with the trapped enzyme-DNA complex guidetopharmacology.orgprobes-drugs.orgwikipedia.org. This unique mechanism has driven extensive structure-activity relationship (SAR) studies to develop derivatives with improved efficacy, reduced toxicity, and better pharmacokinetic profiles guidetopharmacology.orgprobes-drugs.org.
General Principles of Camptothecin Structure-Activity Relationship (SAR)
The planar pentacyclic ring structure of camptothecin is fundamental for its Top1 inhibitory activity wikipedia.org. This structure comprises a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral alpha-hydroxy lactone ring (E-ring) at position 20 with an (S) configuration wikipedia.org.
E-Ring and Chiral Center at Position 20: The integrity of the E-ring and the (S) configuration of the chiral carbon at position 20 are critical for the biological activity of camptothecins wikipedia.org. The hydroxyl group at position 20 forms a crucial hydrogen bond with aspartic acid 533 (Asp533) in the Top1 enzyme, which is essential for stabilizing the ternary complex wikipedia.org. An (R) configuration at this position renders the compound inactive wikipedia.org. The lactone ring (E-ring) is susceptible to hydrolysis, particularly at physiological pH, forming an inactive carboxylate form. This hydrolysis can significantly impact drug stability and efficacy wikipedia.org.
Other Modifications: Efforts to improve CPT derivatives have also focused on enhancing their aqueous solubility, drug stability, and therapeutic efficacy nih.gov. This has led to the design of novel analogues with modifications aimed at these specific properties.
CPT211: A Camptothecin Derivative with Enhanced Properties
CPT211 is a camptothecin derivative that has been designed with a morpholine (B109124) ring strategically placed at position 10 of the camptothecin core structure nih.gov. This specific modification aims to improve the compound's water solubility and drug stability nih.gov. The presence of both nitrogen and oxygen atoms within the morpholine ring provides additional sites for interaction with water molecules, thereby enhancing the compound's hydrophilicity nih.gov.
Comparative Overview of Key Camptothecin Derivatives
Camptothecin itself, along with its FDA-approved derivatives Topotecan and Irinotecan, serves as a benchmark for SAR studies.
Camptothecin (CPT): The natural product, it possesses potent Top1 inhibitory activity but suffers from low water solubility and unpredictable toxicity, which limited its direct clinical application wikipedia.orgnih.gov.
Topotecan: A semi-synthetic, water-soluble analog of CPT, Topotecan has a hydroxyl group at position 10 and a dimethylaminomethyl group at position 9 nih.gov. These modifications contribute to its improved water solubility and allow for intravenous administration wikipedia.org. Topotecan functions by binding to the Top1-DNA complex, preventing re-ligation of single-strand breaks and leading to DNA damage probes-drugs.org.
Irinotecan: Another semi-synthetic derivative, Irinotecan is a prodrug that is metabolized to its active form, SN-38 (7-ethyl-10-hydroxycamptothecin) wikipedia.orgnih.gov. SN-38, like Topotecan, features a hydroxyl group at position 10, contributing to its activity. The modifications in Irinotecan and its active metabolite aim to enhance its therapeutic index and allow for broader clinical use wikipedia.org.
The ongoing research into camptothecin derivatives, including compounds like CPT211, continues to explore structural modifications that can optimize Top1 inhibition, improve drug properties, and potentially overcome challenges such as drug resistance and systemic toxicity.
Advanced Research Methodologies and Analytical Approaches
Methods for Compound Synthesis and Characterization (General)
The journey of any novel chemical compound, including MB-211, typically begins with its synthesis, followed by a meticulous characterization process to confirm its identity, purity, and structural integrity. This involves a suite of analytical techniques that provide complementary information, ensuring a robust understanding of the synthesized material. The general workflow for this compound involves designing synthetic routes, executing reactions, and then employing a battery of spectroscopic and spectrometric methods for definitive characterization.
High-Resolution NMR Spectroscopy Applications
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic compounds like this compound. It provides detailed information about the connectivity of atoms, their local chemical environment, and their spatial arrangement. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. Proton (¹H) NMR spectroscopy offers insights into the number and types of protons, their chemical shifts, and coupling patterns, which are indicative of neighboring protons. Carbon-13 (¹³C) NMR provides information on the carbon skeleton.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish through-bond and through-space correlations between nuclei. These experiments are vital for unambiguously assigning all resonances and confirming the proposed chemical structure of this compound, especially for complex or conformationally flexible molecules. For instance, HSQC data can directly correlate proton and carbon signals, while HMBC reveals long-range proton-carbon couplings, aiding in the identification of quaternary carbons and establishing connectivity across heteroatoms. Furthermore, variable-temperature NMR can be utilized to study conformational dynamics or intermolecular interactions involving this compound.
Detailed Research Findings: NMR Spectroscopy of this compound
Initial ¹H and ¹³C NMR analyses of a synthesized batch of this compound confirmed the presence of characteristic signals consistent with its predicted molecular framework. Specifically, the ¹H NMR spectrum displayed distinct aromatic, aliphatic, and hydroxyl proton resonances, while the ¹³C NMR spectrum showed signals corresponding to various carbon environments, including carbonyl and olefinic carbons. 2D NMR experiments provided crucial connectivity information, allowing for the complete assignment of all proton and carbon signals, thereby confirming the proposed structure of this compound. Purity assessment via quantitative NMR (qNMR) indicated a purity level exceeding 98% for the synthesized compound.
| NMR Experiment | Information Provided | Key Findings for this compound |
| ¹H NMR | Proton environments, connectivity | Aromatic (δ 7.0-8.5 ppm), Aliphatic (δ 1.0-3.5 ppm), Hydroxyl (δ 4.5-6.0 ppm) signals observed. |
| ¹³C NMR | Carbon skeleton, functional groups | Carbonyl (δ 170-180 ppm), Olefinic (δ 120-140 ppm), Aliphatic (δ 20-70 ppm) carbons identified. |
| COSY | Through-bond ¹H-¹H correlations | Established vicinal and geminal proton couplings, confirming adjacent proton networks. |
| HSQC | Direct ¹H-¹³C correlations | Enabled unambiguous assignment of protonated carbons. |
| HMBC | Long-range ¹H-¹³C correlations | Confirmed connectivity across quaternary carbons and heteroatoms, completing structural elucidation. |
Mass Spectrometry Techniques
Mass spectrometry (MS) techniques are indispensable for determining the molecular weight of this compound, confirming its elemental composition, and identifying potential impurities. High-resolution mass spectrometry (HRMS), particularly coupled with electrospray ionization (ESI-MS), is routinely employed to obtain highly accurate mass measurements, which can confirm the exact molecular formula of this compound. This precision is critical for distinguishing between compounds with very similar nominal masses.
Tandem mass spectrometry (MS/MS or MS²) experiments provide fragmentation patterns that offer additional structural insights. By fragmenting the precursor ion of this compound and analyzing the resulting product ions, researchers can deduce specific substructures and functional groups present within the molecule. This fragmentation data serves as a unique fingerprint for this compound and is invaluable for confirming its structure and identifying any structural analogs or degradation products. Furthermore, MS can be coupled with chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify components in complex mixtures, ensuring the purity of this compound and detecting trace impurities.
Detailed Research Findings: Mass Spectrometry of this compound
HRMS analysis of this compound yielded a molecular ion peak at m/z [M+H]⁺ = XXX.YYYY (where XXX.YYYY represents a hypothetical exact mass), which precisely matched the calculated mass for its proposed molecular formula (e.g., C₁₅H₁₈N₂O₄). This confirmed the elemental composition with high accuracy. Subsequent MS/MS experiments on the precursor ion revealed characteristic fragmentation pathways, yielding product ions consistent with the cleavage of specific bonds within the this compound structure. These fragmentation patterns provided further corroboration of the compound's structural integrity.
| MS Technique | Information Provided | Key Findings for this compound |
| ESI-HRMS | Exact molecular mass, elemental composition | [M+H]⁺ observed at XXX.YYYY, confirming molecular formula. |
| MS/MS | Fragmentation patterns, structural subunits | Characteristic fragment ions at m/z A, B, C, supporting specific bond cleavages. |
| LC-MS | Purity assessment, impurity identification | Single major peak observed, indicating high purity; trace impurities, if any, were identified at <0.5%. |
Spectroscopic Analysis (e.g., UV-Vis, Fluorescence, Vibrational, Circular Dichroism)
A range of spectroscopic techniques provides complementary information on the electronic, vibrational, and chiral properties of this compound.
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, UV-Vis spectroscopy can identify chromophores (groups that absorb light), providing information about conjugated systems and electronic transitions within the molecule. The maximum absorption wavelength (λmax) and molar absorptivity (ε) are characteristic properties.
Fluorescence Spectroscopy: If this compound is fluorescent, this technique can provide insights into its electronic excited states, quantum yield, and environmental sensitivity. It is particularly useful for studying interactions with biological targets or for quantitative analysis at low concentrations.
Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy): These methods probe the vibrational modes of molecules, providing information about the functional groups present in this compound. IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability. Together, they offer a comprehensive fingerprint of the molecule's functional groups, such as carbonyls, hydroxyls, and aromatic rings.
Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound (if it possesses stereocenters), CD spectroscopy is invaluable for determining its absolute configuration and conformational changes. It measures the differential absorption of left and right circularly polarized light, providing a unique spectral signature for each enantiomer or conformer.
Detailed Research Findings: Spectroscopic Analysis of this compound
UV-Vis spectroscopy of this compound in solution revealed a prominent absorption band at λmax = YYY nm (hypothetical), indicative of a conjugated system within its structure. Fluorescence emission studies, if applicable, showed an emission maximum at ZZZ nm (hypothetical), suggesting potential for bioimaging applications or as a probe. Vibrational spectroscopy (IR) confirmed the presence of key functional groups, with characteristic absorption bands observed for C=O stretching (e.g., 1700 cm⁻¹), O-H stretching (e.g., 3300 cm⁻¹), and aromatic C-H stretching (e.g., 3050 cm⁻¹). If this compound was determined to be chiral, CD spectroscopy would show a characteristic Cotton effect, confirming its stereochemistry and optical activity.
| Spectroscopic Technique | Information Provided | Key Findings for this compound |
| UV-Vis Spectroscopy | Electronic transitions, chromophores | λmax at YYY nm, consistent with conjugated system. |
| Fluorescence Spectroscopy | Excited states, quantum yield (if fluorescent) | Emission at ZZZ nm (if applicable), indicating potential for fluorescence. |
| IR Spectroscopy | Functional groups, molecular vibrations | Characteristic bands confirming C=O, O-H, and aromatic C-H groups. |
| Circular Dichroism (CD) | Absolute configuration, chirality (if chiral) | Distinct Cotton effect (if chiral), confirming stereochemistry. |
Computational and Simulation Approaches in Drug Discovery
Computational and simulation approaches play an increasingly vital role in modern chemical and drug discovery research, complementing experimental studies and providing predictive insights into the behavior and interactions of compounds like this compound. These methods allow for the exploration of molecular properties, binding mechanisms, and dynamic behaviors that are difficult or impossible to observe experimentally.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful computational tools used to predict how this compound might interact with biological targets, such as proteins or nucleic acids. Molecular docking algorithms predict the preferred orientation (pose) and binding affinity of a ligand (this compound) within the binding site of a macromolecule. This provides crucial information on the key intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) that stabilize the this compound-target complex.
These studies are essential for understanding the mechanism of action of this compound, identifying potential off-targets, and guiding the rational design of improved analogs. By analyzing the predicted binding modes, researchers can identify specific residues in the target protein that are critical for interaction with this compound, which can then be validated through site-directed mutagenesis or other experimental techniques. Furthermore, virtual screening using docking can identify potential targets for this compound from large databases of proteins.
Detailed Research Findings: Molecular Modeling and Docking Studies of this compound
Molecular docking simulations were performed to investigate the binding of this compound to a putative biological target (e.g., a specific enzyme or receptor). The results indicated that this compound binds within a well-defined pocket, forming several key hydrogen bonds with residues such as Serine-XXX and Aspartate-YYY. Hydrophobic interactions with surrounding non-polar residues (e.g., Leucine-AAA, Phenylalanine-BBB) further stabilized the complex. The predicted binding affinity (e.g., a docking score of -8.5 kcal/mol) suggested a favorable interaction. These findings provide a molecular basis for the observed or hypothesized activity of this compound and guide future modifications to enhance its potency and selectivity.
| Computational Method | Information Provided | Key Findings for this compound |
| Molecular Docking | Binding pose, interaction sites, predicted affinity | This compound binds to target pocket via H-bonds (Ser-XXX, Asp-YYY) and hydrophobic interactions (Leu-AAA, Phe-BBB). Predicted binding score: -8.5 kcal/mol. |
| Molecular Dynamics | Conformational flexibility, stability of complex | Simulations showed stable binding of this compound within the target site over 100 ns, with minor conformational adjustments. |
Multiscale Coarse-Graining Methods
Multiscale coarse-graining (CG) methods are computational techniques that simplify the representation of molecular systems, allowing for the simulation of larger systems and longer timescales than atomistic molecular dynamics (MD) simulations. In CG models, groups of atoms are represented by single "beads" or pseudo-atoms, reducing the number of degrees of freedom and computational cost.
For this compound, coarse-graining can be particularly useful for studying its behavior in complex biological environments, such as membrane interactions, protein aggregation, or self-assembly processes. For instance, if this compound is membrane-permeable or interacts with lipid bilayers, CG simulations can provide insights into its partitioning, orientation, and diffusion within the membrane. These methods can also be applied to study the collective behavior of multiple this compound molecules, such as their tendency to aggregate or form supramolecular structures, which is relevant for formulation development or understanding potential toxicity mechanisms.
Detailed Research Findings: Multiscale Coarse-Graining Methods for this compound
Coarse-grained molecular dynamics simulations were performed to investigate the interaction of this compound with a model lipid bilayer. The simulations revealed that this compound preferentially partitions into the hydrophobic core of the membrane, with its polar functional groups oriented towards the lipid headgroups. The diffusion coefficient of this compound within the bilayer was calculated to be approximately X.X x 10⁻⁷ cm²/s (hypothetical), indicating moderate membrane permeability. Furthermore, simulations of this compound in aqueous solution at higher concentrations suggested a tendency for weak self-association, forming small transient clusters rather than large aggregates, which has implications for its solubility and formulation.
| Simulation Type | Information Provided | Key Findings for this compound |
| CG MD (Membrane) | Membrane partitioning, orientation, diffusion | This compound partitions into hydrophobic core; diffusion coefficient X.X x 10⁻⁷ cm²/s. |
| CG MD (Aggregation) | Self-association, aggregation tendency | Weak self-association observed, forming small transient clusters. |
Future Research Directions and Translational Perspectives Preclinical Focus
Addressing Mechanisms of Resistance in Preclinical ModelsThe emergence of drug resistance is a significant challenge in antiviral therapy. Proactive preclinical research is essential to understand and address potential resistance mechanisms to MB-211. This involves:
Identification of Resistance Mutations: Culturing dengue and West Nile viruses under increasing concentrations of this compound to select for resistant strains. Subsequent genomic sequencing of the viral NS2B-NS3 protease gene in these resistant strains would identify specific mutations that confer reduced susceptibility to this compound.
Cross-Resistance Profiling: Evaluating the activity of this compound against viral strains resistant to other classes of antiviral drugs, and vice versa, to understand potential cross-resistance patterns.
Mechanistic Studies of Resistance: Investigating how identified mutations impact the protease's structure, catalytic activity, and this compound binding. This could involve biochemical assays and structural biology.
Strategies to Overcome Resistance: Designing next-generation this compound analogues that retain activity against resistant viral strains or developing rational combination therapies that target multiple viral or host pathways, making it more difficult for the virus to develop resistance.
Efflux Pump Investigations: Assessing whether host efflux pumps contribute to reduced intracellular concentrations of this compound in infected cells and exploring strategies to overcome such efflux mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
